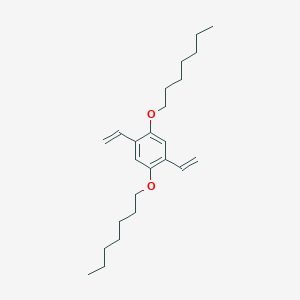
1-Propanesulfonic acid, 3-(dichloroamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-(dichloroamino)- is an organic compound with the molecular formula C3H7Cl2NO3S. This compound is characterized by the presence of a sulfonic acid group and a dichloroamino group attached to a propane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonic acid, 3-(dichloroamino)- typically involves the reaction of 1,3-propane sultone with a suitable dichloroamine precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of microchannel reactors to optimize reaction conditions and improve product yield .
Analyse Chemischer Reaktionen
1-Propanesulfonic acid, 3-(dichloroamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-(dichloroamino)- finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-(dichloroamino)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dichloroamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonic acid, 3-(dichloroamino)- can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: Lacks the dichloroamino group, leading to different chemical reactivity and applications.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of the dichloroamino group, resulting in distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
372119-41-0 |
|---|---|
Molekularformel |
C3H7Cl2NO3S |
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
3-(dichloroamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C3H7Cl2NO3S/c4-6(5)2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChI-Schlüssel |
JJKVZBZGUZFDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(Cl)Cl)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
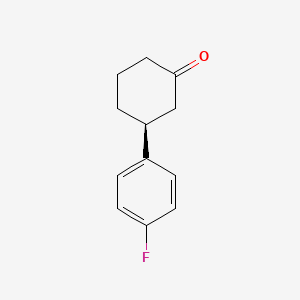
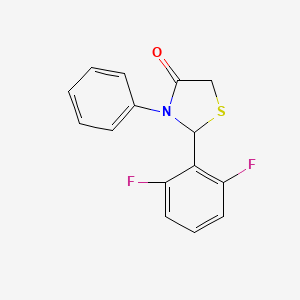
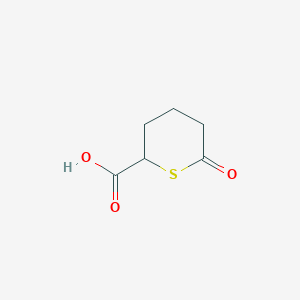
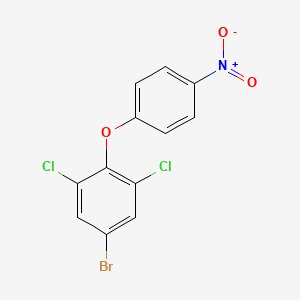
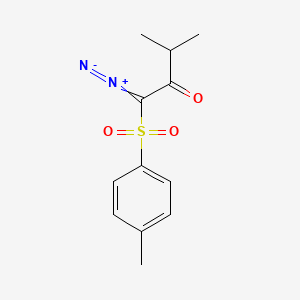
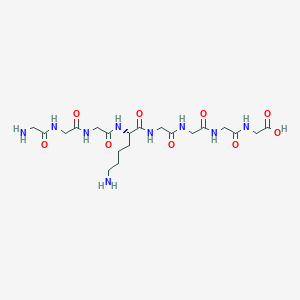
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
